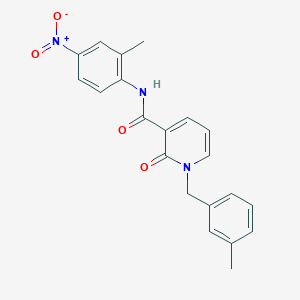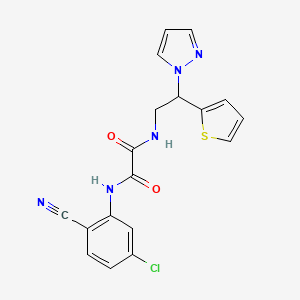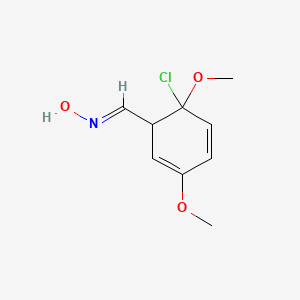
1-(3-methylbenzyl)-N-(2-methyl-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group to the pyridine ring. For example, the nitrophenyl group might be introduced through a nitration reaction .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the nitro group is a strong electron-withdrawing group, which would make the compound more susceptible to nucleophilic attack .Scientific Research Applications
Photosensitive Protecting Groups
The use of photosensitive protecting groups, including nitrobenzyl and nitrophenyl derivatives, has shown promise in synthetic chemistry. These groups can be applied in the development of novel synthetic pathways and materials, leveraging their sensitivity to light for controlled reactions (Amit, Zehavi, & Patchornik, 1974).
Advanced Oxidation Processes
The degradation of recalcitrant compounds in the environment, such as acetaminophen, has been studied using advanced oxidation processes (AOPs). The research highlights the potential of AOPs in treating water contaminated with persistent organic pollutants, leading to insights into the kinetics, mechanisms, and by-products of these processes (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Ionic Liquids in Separation Processes
The application of ionic liquids, such as 1-butyl-3-methylimidazolium dicyanamide, for the separation of organic solvents and water demonstrates the utility of these substances in addressing various separation challenges in chemical processes. This includes the separation of hexane/hex-1-ene, showcasing the potential of ionic liquids as alternative solvents for industrial separations (Domańska, Wlazło, & Karpińska, 2016).
Carcinogen Metabolites in Tobacco Research
The analysis of carcinogen metabolites in human urine provides insights into the effects of tobacco on cancer, highlighting the importance of such biomarkers in understanding the exposure and metabolism of carcinogens in humans. This research is crucial for developing strategies to mitigate the impact of tobacco on health (Hecht, 2002).
Parabens in Aquatic Environments
The presence and effects of parabens, used as preservatives in various products, in aquatic environments have been reviewed. Despite their biodegradability, parabens persist in surface water and sediments, raising concerns about their potential as weak endocrine disrupters and their impact on environmental health (Haman, Dauchy, Rosin, & Munoz, 2015).
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
The compound interacts with EGFR, leading to the downregulation of PI3K/S6K1 genes in breast cancer cells . This interaction with EGFR and the subsequent downregulation of these genes suggest that the compound may inhibit the activation of EGFR, thereby reducing the proliferation of cancer cells.
Biochemical Pathways
The affected pathway is the EGFR signaling pathway . This pathway is crucial for cell proliferation and survival. The downregulation of PI3K/S6K1 genes, which are part of the EGFR signaling pathway, suggests that the compound may disrupt this pathway, leading to reduced cell proliferation and potentially inducing apoptosis in cancer cells.
Result of Action
The compound has been found to have antiproliferative and apoptotic effects in breast cancer cells . This means that it can inhibit the proliferation of these cells and can induce apoptosis, or programmed cell death. This is a desirable effect in the treatment of cancers, as it can lead to the reduction of the size of tumors.
properties
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-14-5-3-6-16(11-14)13-23-10-4-7-18(21(23)26)20(25)22-19-9-8-17(24(27)28)12-15(19)2/h3-12H,13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZQJQWGIPPDRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)cyclohexanecarboxamide](/img/structure/B2512054.png)



![1-[(3-Chloro-4-methoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2512062.png)


![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone](/img/structure/B2512066.png)

![6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2512068.png)
![2-[3-(3,4-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2512070.png)